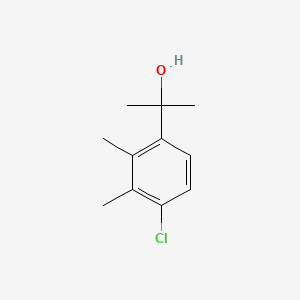

2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol

Description

2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol is an organic compound with the molecular formula C11H15ClO and a molecular weight of 198.69 g/mol . It is a chiral compound, typically existing as a mixture of its enantiomers. This compound is often used as an intermediate in the synthesis of various organic compounds .

Properties

Molecular Formula |

C11H15ClO |

|---|---|

Molecular Weight |

198.69 g/mol |

IUPAC Name |

2-(4-chloro-2,3-dimethylphenyl)propan-2-ol |

InChI |

InChI=1S/C11H15ClO/c1-7-8(2)10(12)6-5-9(7)11(3,4)13/h5-6,13H,1-4H3 |

InChI Key |

ZNOGHTCMYPDFJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C)Cl)C(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol can be synthesized through several methods. One common route involves the Suzuki-Miyaura coupling reaction between an aryl boronic ester and an α-halo aldehyde . The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, and the product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

Oxidation: Forms ketones or aldehydes.

Reduction: Forms alkanes.

Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The chlorine atom can also affect the compound’s electronic properties, making it a useful intermediate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

2-(4-Chloro-3,5-dimethylphenyl)propan-2-ol: Similar structure but with different substitution patterns on the aromatic ring.

2-(4-Bromo-2,3-dimethylphenyl)propan-2-ol: Similar structure with a bromine atom instead of chlorine.

Uniqueness

The presence of both chlorine and hydroxyl groups provides a versatile platform for further chemical modifications .

Biological Activity

2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound involves several chemical reactions. Notably, structure modifications of related compounds have been explored to enhance biological efficacy. For instance, derivatives synthesized from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate demonstrated significant antiproliferative activity against cancer cell lines such as HCT-116 and HeLa .

Anticancer Properties

Recent studies indicate that this compound exhibits antiproliferative effects on various cancer cell lines. The compound's mechanism appears to involve the inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. In vitro assays showed that certain derivatives had IC50 values as low as 0.69 μM against HeLa cells, indicating potent anticancer activity compared to standard treatments like doxorubicin (IC50 = 2.29 μM) .

The biological activity of this compound is linked to its interaction with specific cellular pathways. Research suggests that it may act through the HSP90 and TRAP1 mediated signaling pathways . These pathways are crucial for maintaining protein homeostasis in cancer cells, and their inhibition can lead to increased apoptosis.

In Vitro Studies

In a series of experiments, derivatives of this compound were tested for their effects on HCT-116 colorectal cancer cells. The results indicated that several compounds induced significant nuclear disintegration and chromatin condensation when visualized with DAPI staining . The study highlighted the specificity of these compounds toward cancerous cells over normal cells (HEK-293), reinforcing their potential as selective anticancer agents.

Comparative Analysis

A comparative analysis was conducted on a range of synthesized compounds derived from this compound. The following table summarizes the IC50 values observed in various cell lines:

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-116 | 0.69 | HDAC inhibition |

| Compound B | HeLa | 11 | Apoptosis induction |

| Compound C | HEK-293 | >10 | Non-specific |

| Doxorubicin | HeLa | 2.29 | Topoisomerase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.